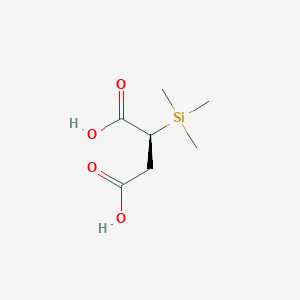
(2S)-2-trimethylsilylbutanedioic acid
Beschreibung
(2S)-2-Trimethylsilylbutanedioic acid is a chiral dicarboxylic acid featuring a trimethylsilyl (-Si(CH₃)₃) substituent at the 2-position of the butanedioic acid backbone. The stereochemistry at the 2-position (S-configuration) and the bulky silyl group confer unique physicochemical properties, including altered solubility, acidity, and steric hindrance compared to non-silylated analogs. This compound is hypothesized to serve as a synthetic intermediate in organosilicon chemistry, leveraging the silyl group’s electron-donating and steric effects for selective reactions .
Eigenschaften
Molekularformel |
C7H14O4Si |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
(2S)-2-trimethylsilylbutanedioic acid |
InChI |
InChI=1S/C7H14O4Si/c1-12(2,3)5(7(10)11)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
RTXZCZFAAYFFKF-YFKPBYRVSA-N |
Isomerische SMILES |
C[Si](C)(C)[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C[Si](C)(C)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-trimethylsilylbutanedioic acid typically involves the introduction of a trimethylsilyl group to a butanedioic acid derivative. One common method is the silylation of (2S)-2-hydroxybutanedioic acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Trimethylsilylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Trimethylsilylbutanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-trimethylsilylbutanedioic acid exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various biochemical and chemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-3-methylbutanedioic Acid (CAS 2955-50-2)
- Structure: Amino (-NH₂) and methyl (-CH₃) groups at positions 2 and 3.
- Properties: Enhanced water solubility due to the polar amino group. pKa values: ~2.1 (carboxylic acid), ~4.3 (amino group), ~9.8 (second carboxylic acid) . Applications: Potential as a chiral building block for bioactive molecules or enzyme inhibitors.
- Contrast with Trimethylsilyl Analog: The amino group increases polarity and hydrogen-bonding capacity, whereas the trimethylsilyl group reduces solubility in polar solvents and enhances lipophilicity.
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid (CAS 71698-08-3)
- Structure : Hydroxy (-OH), methyl (-CH₃), and oxo (-C=O) groups.
- Properties :
- Contrast: The oxo group introduces electrophilicity, enabling keto-enol tautomerism, absent in the trimethylsilyl analog. The hydroxy group enhances acidity (pKa ~2.5–3.0), while the silyl group may stabilize adjacent carboxylate anions via inductive effects.
(2S)-3-Methyl-2-(4-Methylbenzenesulfonamido)butanoic Acid (CAS 17360-25-7)
- Structure : Sulfonamido (-SO₂NH-) and methyl groups.
- Properties :
- Contrast: The sulfonamido group provides strong hydrogen-bond acceptor/donor capabilities, contrasting with the steric, non-polar trimethylsilyl group.
(2S)-2-Acetoxy-3-methylbutanoic Acid
- Structure : Acetoxy (-OAc) and methyl groups.
- Properties :
- Contrast :
- The acetoxy group enables esterification/transesterification reactions, while the trimethylsilyl group is more stable under hydrolytic conditions but can be cleaved via fluoride ions.
Research Implications and Limitations
- Trimethylsilyl Group Effects: The -Si(CH₃)₃ group significantly alters electronic and steric profiles compared to amino, hydroxy, or sulfonamido groups. For example, it may reduce crystallization tendencies and enhance thermal stability .
- Data Gaps : Direct experimental data (e.g., pKa, solubility) for (2S)-2-trimethylsilylbutanedioic acid are absent in the provided evidence. Predictions are based on analogous silylated compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


